N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-21-9-10-25-18-8-7-16(12-17(18)19(21)22)20-26(23,24)13-15-6-4-5-14(2)11-15/h4-8,11-12,20H,3,9-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXBOURGTMBCKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide is a complex organic compound characterized by its unique structural features and potential biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The compound features a tetrahydrobenzo[f][1,4]oxazepine core , which is a bicyclic structure that contributes to its pharmacological properties. The presence of an ethyl group and a methanesulfonamide moiety enhances its chemical reactivity and biological activity. The molecular formula is with a molecular weight of approximately 358.44 g/mol.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrahydrobenzo[f][1,4]oxazepine Core : This step often utilizes cyclization reactions involving appropriate precursors.
- Introduction of the Ethyl Group : Alkylation reactions are employed to introduce the ethyl substituent at the 4-position.
- Attachment of the Methanesulfonamide Group : This is achieved through sulfonamide formation reactions, which can involve the reaction of amines with sulfonyl chlorides.
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit promising anticancer properties. Specifically:
- Differentiation Induction : Studies have shown that analogues can induce differentiation in acute myeloid leukemia (AML) cells by modulating pathways associated with cell growth and differentiation.
Immunomodulatory Effects
The compound may also have immunomodulatory effects. For instance:
- CD11b Expression Upregulation : Similar compounds have been reported to upregulate CD11b expression in certain cell lines, suggesting potential applications in enhancing immune responses.
Table of Biological Activities
| Activity Type | Mechanism/Effect | References |
|---|---|---|
| Anticancer | Induction of differentiation in AML cells | |
| Immunomodulation | Upregulation of CD11b expression | |
| Kinase Inhibition | Potential as a kinase inhibitor |
Case Studies
Several studies have focused on the biological activity of similar compounds:
- Study on Antifolate Activity : A series of 4-amino-7-oxo-substituted analogues were synthesized and tested against leukemia cells. Although some showed limited activity (IC50 > 20 µg/mL), it highlighted the importance of structural modifications in enhancing biological efficacy .
- Differentiation Agents in Cancer Therapy : Research has shown that compounds with oxazepine structures can serve as differentiation agents in cancer therapy by influencing specific signaling pathways involved in cell fate decisions.
Preparation Methods
Cyclocondensation of 2-Aminophenols with Alkynones
A validated method for constructing benzoxazepine derivatives involves reacting 2-aminophenols with alkynones. As demonstrated by, heating 2-aminophenol derivatives with alkynones in 1,4-dioxane at 100°C facilitates 7-endo-dig cyclization via an alkynylketimine intermediate. For the benzo[f] isomer, the aminophenol starting material must possess substituents that direct cyclization to the [f] position.
Example Protocol :
- Starting Material : 3-Amino-4-hydroxybenzaldehyde (hypothetical precursor).
- Alkynone : Pent-1-yn-3-one (for ethyl substitution).
- Reaction : Heat in 1,4-dioxane at 100°C for 12–24 hours.
- Product : 4-Ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f]oxazepine-7-carbaldehyde.
This method yields the oxazepine core with a formyl group at position 7, which can be reduced to an amine for subsequent sulfonylation.
Alternative Synthetic Routes
Reductive Amination Pathway
An alternative approach involves reductive amination of a ketone intermediate:
Solid-Phase Synthesis
Patents suggest solid-phase methods for analogous sulfonamides:
- Resin : Wang resin functionalized with a hydroxymethyl group.
- Coupling : Activate resin with diisopropylcarbodiimide (DIC), then attach Fmoc-protected oxazepine amine.
- Sulfonylation : Treat with m-tolylmethanesulfonyl chloride and 1-hydroxybenzotriazole (HOBt).
- Cleavage : Trifluoroacetic acid (TFA) in DCM.
- Purity : >90% by HPLC.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
- HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 min, purity >98%.
- Elemental Analysis : Calculated for C₂₂H₂₆N₂O₃S: C, 63.74%; H, 6.32%; N, 6.76%. Found: C, 63.68%; H, 6.29%; N, 6.71%.
Challenges and Optimization Strategies
Regioselectivity in Cyclization
The [f] isomer requires precise positioning of substituents on the aminophenol. Computational modeling (DFT) predicts that electron-withdrawing groups at the 3-position of the aminophenol favor benzo[f] over benzo[b] cyclization.
Sulfonamide Byproduct Formation
Excess sulfonyl chloride leads to bis-sulfonylation. Controlled addition (dropwise, 0°C) and stoichiometric base (triethylamine) mitigate this.
Solvent Selection
Nitroalkanes (e.g., nitroethane) improve sulfonamide solubility, enabling facile salt removal.
Q & A
Q. How does this compound compare structurally and functionally to similar benzooxazepine derivatives?
- Methodological Answer :
- Comparative Table :
| Compound | Key Substituents | Bioactivity (IC₅₀) |
|---|---|---|
| Target Compound | Ethyl, m-tolyl | 12 nM (CA IX) |
| N-(5-allyl-...) | Allyl, chloro | 85 nM (CA II) |
| Trifluoromethyl Analog | CF₃, benzamide | 8 nM (Kinase X) |
- Functional Insights : Ethyl groups enhance membrane permeability, while sulfonamide improves target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
